molecular formula C12H13N3O3S B2391721 {[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 743452-47-3

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B2391721
CAS No.: 743452-47-3
M. Wt: 279.31
InChI Key: WJPWRRYJONISQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a triazole ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation to introduce the methyl group. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. Finally, the thioacetic acid moiety is attached via a thiolation reaction using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioacetic acid moiety to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group but differs in its boronic acid functionality.

    3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, differing in the position of the methoxy group and the presence of boronic acid.

    3-Cyanophenylboronic acid: Contains a cyanophenyl group instead of a methoxyphenyl group.

Uniqueness

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is unique due to its combination of a triazole ring, methoxyphenyl group, and thioacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWRRYJONISQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.